
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests potential biological activity, given the presence of a triazole ring, which is a common motif in many biologically active molecules.
Synthesis Analysis
The synthesis of related triazole derivatives has been reported in the literature. For instance, a study described the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives using green chemistry principles, avoiding solvents and catalysts . Another study reported the synthesis of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on d-secoestrone scaffolds, which involved a Cu(I)-catalyzed azide–alkyne cycloaddition . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can be substituted at various positions to yield compounds with different properties. The substitution pattern on the benzyl group, as seen in the synthesis of steroidal triazoles, greatly influences the biological activity of these compounds . The specific molecular structure of "this compound" would likely impact its interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, where 4-amino-3-benzyl-1,2,3-triazole derivatives are isomerized in basic solutions to 4-benzylamino-1,2,3-triazole derivatives . This type of reactivity could be relevant for the compound , depending on its specific substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the crystal structure of a related compound, 4-(3,3-dimethyl-1-triazeno)benzamide, revealed insights into bond lengths and hydrogen bonding patterns that could influence the compound's stability and reactivity . These properties are crucial for understanding the behavior of "this compound" in different environments and could affect its pharmacological profile.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
Research has focused on developing efficient synthesis methods for triazole derivatives, including N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide. Techniques involve the cyclization of amidines obtained from benzamides with phenylhydrazines to create triazoles, showcasing their significant anti-inflammatory activity in models of rat adjuvant-induced arthritis (Czollner et al., 1990).
Chemical Transformations
Another study described the transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomers, highlighting the equilibrium manipulation for preparative purposes (Albert, 1970).
Potential Applications
Antimicrobial and Antifungal Activity
Research into novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles showed that these compounds exhibited moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. Notably, certain derivatives demonstrated significant anticonvulsant activity in mice models, suggesting potential applications in managing bacterial infections and epilepsy (Rajasekaran et al., 2006).
Antioxidant Properties
A study on the synthesis of triazolopyrimidines revealed that these compounds possess valuable antimicrobial and antioxidant activities, indicating their potential as therapeutic agents in treatments requiring antioxidant properties (Gilava et al., 2020).
Herbicide Applications
The crystal structure analysis of a related triazole herbicide, cafenstrole, provided insights into its action mechanism as a herbicide, including the interactions that stabilize its structure in the solid state. This research could inform the design of new herbicides with similar triazole cores (Kang et al., 2015).
作用機序
Target of Action
The primary targets of N-benzyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide are the key cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid .
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the level of ACh in the brain .
Biochemical Pathways
The compound’s action affects the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . By inhibiting AChE and BuChE, the compound increases the level of ACh, enhancing signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the level of ACh in the brain, which can enhance cognitive functioning and potentially alleviate symptoms of neurodegenerative diseases .
特性
IUPAC Name |
N-benzyl-1-(3,4-dimethylphenyl)-N-ethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-4-23(13-17-8-6-5-7-9-17)20(25)19-14-24(22-21-19)18-11-10-15(2)16(3)12-18/h5-12,14H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCQDZSSUOKPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)
![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)
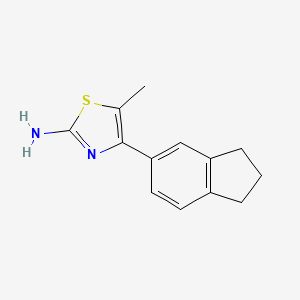
![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)
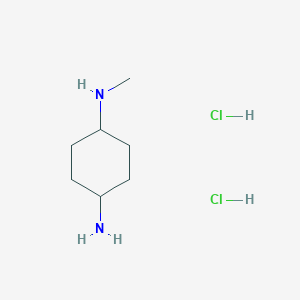

methanone](/img/structure/B2532928.png)

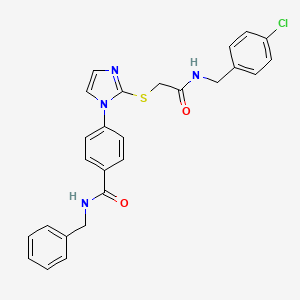
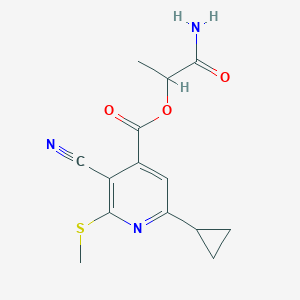
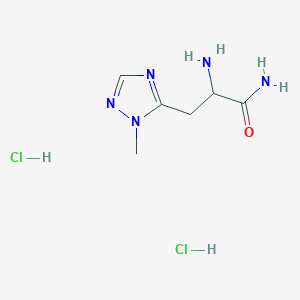
![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)